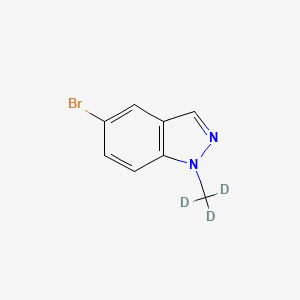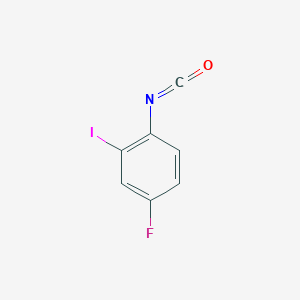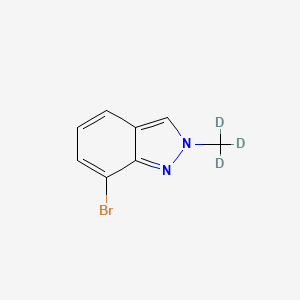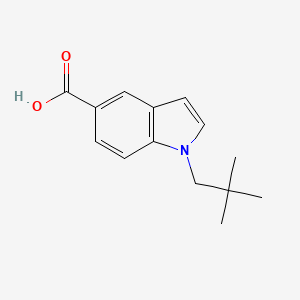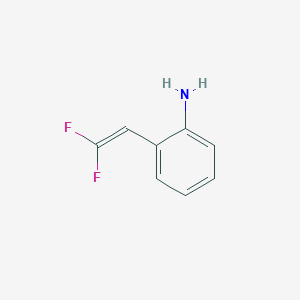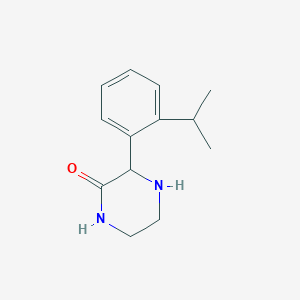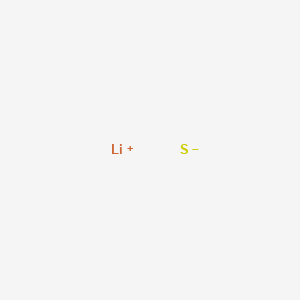
Lithium;sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium sulfide is an inorganic compound with the chemical formula Li₂S. It crystallizes in the antifluorite motif and forms a solid yellow-white deliquescent powder. In air, it easily hydrolyzes to release foul-smelling hydrogen sulfide gas . Lithium sulfide is primarily used in lithium-sulfur batteries due to its high energy density and potential for long cycle life .
Preparation Methods
Lithium sulfide can be synthesized through several methods:
Direct Reaction: Lithium metal reacts with sulfur in anhydrous ammonia to form lithium sulfide. [ 2 \text{Li} + \text{S} \rightarrow \text{Li}_2\text{S} ]
Cold Plasma Method: Lithium sulfide is produced by the reaction of plasma-ionized sulfur with lithium metal.
Reduction of Lithium Sulfate: Lithium sulfate is reduced with hydrogen to produce high-quality lithium sulfide.
Chemical Reactions Analysis
Lithium sulfide undergoes various chemical reactions:
Oxidation: Lithium sulfide can be oxidized to form lithium sulfate.
Reduction: It can be reduced to lithium metal and hydrogen sulfide.
Substitution: Lithium sulfide reacts with acids to form hydrogen sulfide and lithium salts.
Common reagents and conditions used in these reactions include sulfur, hydrogen, and acids. Major products formed from these reactions are lithium sulfate, lithium metal, and hydrogen sulfide .
Scientific Research Applications
Lithium sulfide has several scientific research applications:
Lithium-Sulfur Batteries: It is used as a cathode material in lithium-sulfur batteries, which offer higher energy density compared to conventional lithium-ion batteries.
Sulfide Electrolytes: Lithium sulfide is a key material for the synthesis of sulfide electrolytes used in all-solid-state lithium batteries.
Energy Storage: It is used in various energy storage systems due to its high electrochemical performance.
Mechanism of Action
In lithium-sulfur batteries, lithium sulfide acts as a cathode material. During discharge, lithium ions migrate from the anode to the cathode, where they react with sulfur to form lithium polysulfides and eventually lithium sulfide. This process involves multiple electron transfers and the formation of intermediate polysulfides .
Comparison with Similar Compounds
Lithium sulfide can be compared with other lithium chalcogenides such as lithium oxide, lithium selenide, and lithium telluride:
Lithium Oxide (Li₂O): Unlike lithium sulfide, lithium oxide is used in ceramics and glass production.
Lithium Selenide (Li₂Se): Lithium selenide has similar applications in batteries but offers different electrochemical properties.
Lithium Telluride (Li₂Te):
Lithium sulfide is unique due to its high energy density and suitability for use in lithium-sulfur batteries, making it a promising material for next-generation energy storage systems .
Properties
Molecular Formula |
LiS- |
|---|---|
Molecular Weight |
39.0 g/mol |
IUPAC Name |
lithium;sulfide |
InChI |
InChI=1S/Li.S/q+1;-2 |
InChI Key |
BNDBKYVMRULAJR-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[S-2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


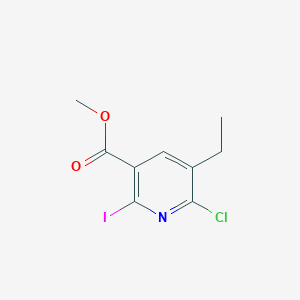
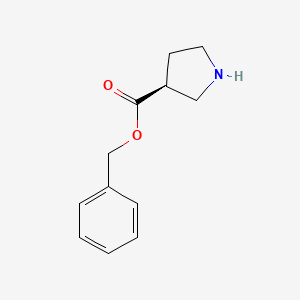


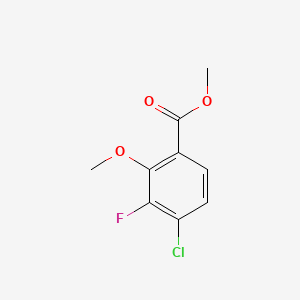
![(2R,3R,4S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13919856.png)

